molecular formula C14H11F2NOS B5844928 N-(2-fluorophenyl)-2-[(4-fluorophenyl)thio]acetamide

N-(2-fluorophenyl)-2-[(4-fluorophenyl)thio]acetamide

Cat. No. B5844928
M. Wt: 279.31 g/mol
InChI Key: IWPLUKLPUXQBLA-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-[(4-fluorophenyl)thio]acetamide, also known as FPEA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a thioamide derivative that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). In

Mechanism of Action

The exact mechanism of action of N-(2-fluorophenyl)-2-[(4-fluorophenyl)thio]acetamide is not fully understood. However, it is believed that N-(2-fluorophenyl)-2-[(4-fluorophenyl)thio]acetamide exerts its therapeutic effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that mediate inflammation and pain. N-(2-fluorophenyl)-2-[(4-fluorophenyl)thio]acetamide also inhibits the activity of histone deacetylase (HDAC), which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-2-[(4-fluorophenyl)thio]acetamide has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. It also inhibits the migration of immune cells to the site of inflammation. N-(2-fluorophenyl)-2-[(4-fluorophenyl)thio]acetamide has been reported to induce apoptosis in cancer cells and inhibit tumor growth. It also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

N-(2-fluorophenyl)-2-[(4-fluorophenyl)thio]acetamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target site. It is also stable and can be easily synthesized in the lab. However, N-(2-fluorophenyl)-2-[(4-fluorophenyl)thio]acetamide has some limitations as well. It has poor solubility in water, which makes it difficult to administer in vivo. It also has a short half-life, which limits its effectiveness in long-term treatments.

Future Directions

There are several future directions for the research on N-(2-fluorophenyl)-2-[(4-fluorophenyl)thio]acetamide. One potential application of N-(2-fluorophenyl)-2-[(4-fluorophenyl)thio]acetamide is in the treatment of Alzheimer's disease. N-(2-fluorophenyl)-2-[(4-fluorophenyl)thio]acetamide has been shown to reduce the accumulation of amyloid-beta plaques in the brain, which are a hallmark of Alzheimer's disease. Another potential application of N-(2-fluorophenyl)-2-[(4-fluorophenyl)thio]acetamide is in the treatment of inflammatory bowel disease (IBD). N-(2-fluorophenyl)-2-[(4-fluorophenyl)thio]acetamide has been reported to reduce inflammation and promote healing in the gut. Further research is needed to explore the full potential of N-(2-fluorophenyl)-2-[(4-fluorophenyl)thio]acetamide in these and other therapeutic applications.
Conclusion:
In conclusion, N-(2-fluorophenyl)-2-[(4-fluorophenyl)thio]acetamide is a promising chemical compound that has shown potential therapeutic applications in the treatment of various diseases. Its anti-inflammatory, anti-tumor, and neuroprotective effects make it an attractive candidate for further research. With continued research, N-(2-fluorophenyl)-2-[(4-fluorophenyl)thio]acetamide may prove to be a valuable tool in the fight against disease.

Synthesis Methods

The synthesis of N-(2-fluorophenyl)-2-[(4-fluorophenyl)thio]acetamide involves the reaction of 2-fluoroaniline with 4-fluorobenzenethiol in the presence of acetic anhydride and triethylamine. The resulting product is then treated with acetic acid to yield N-(2-fluorophenyl)-2-[(4-fluorophenyl)thio]acetamide. The reaction scheme is shown below:

Scientific Research Applications

N-(2-fluorophenyl)-2-[(4-fluorophenyl)thio]acetamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. N-(2-fluorophenyl)-2-[(4-fluorophenyl)thio]acetamide has been reported to exhibit anti-inflammatory, anti-tumor, and neuroprotective effects.

properties

IUPAC Name

N-(2-fluorophenyl)-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2NOS/c15-10-5-7-11(8-6-10)19-9-14(18)17-13-4-2-1-3-12(13)16/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPLUKLPUXQBLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=CC=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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